(Dicyclopropylmethyl)amine Hydrochloride (Dicyclopropylmethyl)amine Hydrochloride
Brand Name: Vulcanchem
CAS No.: 13375-29-6; 51043-72-2
VCID: VC7533579
InChI: InChI=1S/C7H13N.ClH/c8-7(5-1-2-5)6-3-4-6;/h5-7H,1-4,8H2;1H
SMILES: C1CC1C(C2CC2)N.Cl
Molecular Formula: C7H14ClN
Molecular Weight: 147.65

(Dicyclopropylmethyl)amine Hydrochloride

CAS No.: 13375-29-6; 51043-72-2

Cat. No.: VC7533579

Molecular Formula: C7H14ClN

Molecular Weight: 147.65

* For research use only. Not for human or veterinary use.

(Dicyclopropylmethyl)amine Hydrochloride - 13375-29-6; 51043-72-2

Specification

CAS No. 13375-29-6; 51043-72-2
Molecular Formula C7H14ClN
Molecular Weight 147.65
IUPAC Name dicyclopropylmethanamine;hydrochloride
Standard InChI InChI=1S/C7H13N.ClH/c8-7(5-1-2-5)6-3-4-6;/h5-7H,1-4,8H2;1H
Standard InChI Key BWWAFTOJAINBHN-UHFFFAOYSA-N
SMILES C1CC1C(C2CC2)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

(Dicyclopropylmethyl)amine hydrochloride has the molecular formula C7H14ClN\text{C}_7\text{H}_{14}\text{ClN} and a molecular weight of 147.64 g/mol . Its IUPAC name, dicyclopropylmethanamine hydrochloride, reflects the presence of two cyclopropane rings connected to a methane backbone, with an amine group protonated by hydrochloric acid. The compound’s structure is further defined by its SMILES notation C1CC1C(C2CC2)N.Cl\text{C1CC1C(C2CC2)N.Cl}, which encodes the spatial arrangement of atoms.

Physicochemical Properties

While explicit data on melting points, boiling points, or solubility are absent from available sources, the hydrochloride salt form typically enhances aqueous solubility compared to the free base. The cyclopropyl groups introduce significant steric hindrance, potentially influencing reactivity and interaction with biological targets.

Table 1: Key Identifiers of (Dicyclopropylmethyl)amine Hydrochloride

PropertyValueSource
CAS Number51043-72-2
Molecular FormulaC7H14ClN\text{C}_7\text{H}_{14}\text{ClN}
Molecular Weight147.64 g/mol
SMILESC1CC1C(C2CC2)N.Cl
PubChem Compound ID16613886

Synthesis and Chemical Reactivity

Synthetic Pathways

The compound is synthesized via reactions between cyclopropylmethyl derivatives and amines, followed by protonation with hydrochloric acid to yield the stable hydrochloride salt. For example, nucleophilic substitution reactions involving cyclopropylmethyl halides and ammonia or primary amines could form the amine precursor, which is then treated with HCl gas or aqueous HCl to produce the final product.

Stability and Reactivity

As a tertiary amine hydrochloride, the compound is expected to exhibit moderate stability under standard laboratory conditions. The cyclopropane rings, known for their angle strain, may participate in ring-opening reactions under acidic or high-temperature conditions, though specific data on decomposition pathways remain undocumented in available literature.

ParameterAngene Chemical 北京沃凯生物
Eye IrritationCategory 2A (H319)No data available
Skin CorrosionNot classifiedNot classified
Acute ToxicityNot classifiedNot classified

Industrial and Research Applications

Laboratory Use

Primarily employed as a building block in organic synthesis, the compound serves as a precursor for pharmaceuticals, agrochemicals, and materials science applications . Its rigid cyclopropane motifs are valuable in designing molecules with constrained geometries.

Pharmacological Development

Ongoing research explores its incorporation into drug candidates targeting neurological disorders and cancer, though clinical data remain absent.

Regulatory and Environmental Considerations

Disposal Recommendations

No specific guidelines are provided in available SDS documents, though incineration or chemical neutralization is advised for amine hydrochlorides .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator